2-(methylamino)-N-(1,3-thiazol-2-yl)acetamide hydrochloride
Overview
Description
2-(methylamino)-N-(1,3-thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3OS and its molecular weight is 207.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
2-(Methylamino)-N-(1,3-thiazol-2-yl)acetamide hydrochloride and its derivatives exhibit versatility in chemical synthesis. Krauze et al. (2007) explored its role in one-pot reactions, yielding products like N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide, showcasing its potential in creating complex organic compounds (Krauze et al., 2007). Obydennov et al. (2017) highlighted its use in forming 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones, contributing to the diversity of heterocyclic assemblies (Obydennov et al., 2017).
Anticancer and Cytotoxic Properties
Compounds derived from this compound have shown significant anticancer and cytotoxic properties. Kovalenko et al. (2012) synthesized a series of compounds with thiazole and thiadiazole fragments, demonstrating considerable cytotoxicity and anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012). Evren et al. (2019) also reported the synthesis of derivatives with high selectivity against human lung adenocarcinoma cells (Evren et al., 2019).
Biological Activity and Coordination Ability
The compound and its derivatives have been the subject of extensive research due to their potential biological activity and chemical reactivity. Kumar and MisraNeeraj (2014) conducted a theoretical study on dichloro-substituted variants, revealing their coordination ability and remarkable biological activities, with the (3,4)-dichloro-substituted molecule showing relatively more activity (Kumar & MisraNeeraj, 2014).
Antibacterial and Antifungal Properties
The derivatives of this compound also possess notable antibacterial and antifungal properties. Praveen et al. (2013) synthesized novel thiazole derivatives and demonstrated their effectiveness against a range of bacterial and fungal strains (Praveen et al., 2013).
Anticonvulsant Activities
Additionally, the compound has been studied for its potential anticonvulsant properties. Yusov et al. (2019) synthesized derivatives that showed significant analgesic effects and comparable anti-inflammatory effects to known medications (Yusov et al., 2019).
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar thiazol-2-yl structure have been used in the treatment of neurogenic disorders .
Biochemical Pathways
Compounds with similar structures have been associated with various biological materials and organic compounds widely used in life science research .
Properties
IUPAC Name |
2-(methylamino)-N-(1,3-thiazol-2-yl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS.ClH/c1-7-4-5(10)9-6-8-2-3-11-6;/h2-3,7H,4H2,1H3,(H,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEGJAOBOHKVAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=NC=CS1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-40-7 | |
Record name | Acetamide, 2-(methylamino)-N-2-thiazolyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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